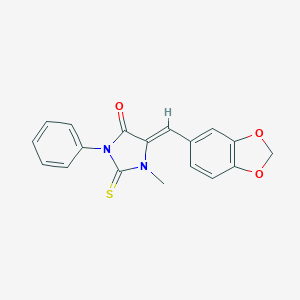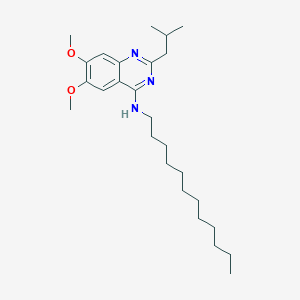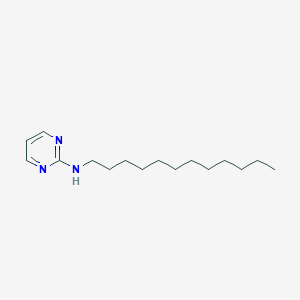![molecular formula C29H24N4OS B303547 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B303547.png)
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide, also known as BMT-052, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of triazine-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide. One future direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide and its potential interactions with other drugs.
Synthesemethoden
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been synthesized using various methods, including a one-pot reaction of 5,6-diamino-1,2,4-triazine, 4-methylphenyl isothiocyanate, and 1-naphthylacetic acid. The synthesis process involves the formation of a triazine ring, followed by the attachment of a 1-naphthylacetic acid moiety to the triazine ring through a sulfanyl linker.
Wissenschaftliche Forschungsanwendungen
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Produktname |
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide |
|---|---|
Molekularformel |
C29H24N4OS |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H24N4OS/c1-19-10-14-22(15-11-19)27-28(23-16-12-20(2)13-17-23)32-33-29(31-27)35-18-26(34)30-25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,18H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
SHMHVZYHUXOWCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)